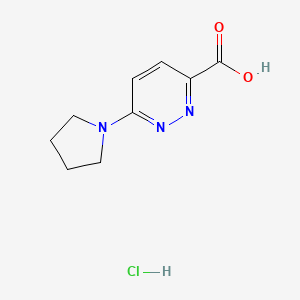

6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

6-pyrrolidin-1-ylpyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-3-4-8(11-10-7)12-5-1-2-6-12;/h3-4H,1-2,5-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVBCXTWHPOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-98-3 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which combines a pyridazine ring with a pyrrolidine moiety, leading to diverse interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 215.66 g/mol. The compound's structure allows for various conformations, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyridazine have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against these pathogens, indicating potent antibacterial properties .

Anticancer Activity

The anticancer properties of pyridazine derivatives have also been explored. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays demonstrated that certain pyridazine derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial activity of several pyridazine derivatives against Pseudomonas aeruginosa. The results showed that these compounds significantly inhibited biofilm formation and reduced virulence factors such as pyoverdine production, comparable to established antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of pyridazine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin, suggesting their potential as novel anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of nitrogen atoms in the pyridazine and pyrrolidine rings allows for hydrogen bonding and coordination with metal ions, which can enhance its activity against microbial pathogens and cancer cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competes with substrates for active sites |

| DNA Intercalation | Disrupts DNA replication in cancer cells |

| Biofilm Disruption | Inhibits biofilm formation in bacteria |

科学研究应用

Medicinal Chemistry

6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . For instance, ruthenium complexes formed with pyridazine derivatives have shown promising anti-biofilm activity, enhancing their potential as antimicrobial agents .

- Anticancer Potential : Research has suggested that pyridazine derivatives can induce cytotoxic effects in certain cancer cell lines. A study reported that compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

- Synthetic Routes : The compound can be utilized in multi-step synthetic pathways to create various heterocyclic compounds, which are crucial in the development of new pharmaceuticals . Its functional groups allow for further derivatization, enabling the design of novel compounds with enhanced biological activities.

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance specific properties such as thermal stability and mechanical strength. Its ability to form coordination complexes may also lead to the development of novel materials with tailored functionalities .

Case Study 1: Antibacterial Activity

A study focused on the antibacterial effects of ruthenium complexes derived from pyridazine carboxylic acids, including this compound, demonstrated significant inhibition of biofilm formation by Pseudomonas aeruginosa. The complexes were found to suppress virulence factors effectively, indicating their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Efficacy

In vitro assays evaluated the cytotoxicity of several pyridazine derivatives against human cancer cell lines. Results indicated that compounds structurally related to this compound exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyrimidine Core

Pyrrolidine vs. Piperazine Substituents

- 6-(Piperazin-1-yl)pyridazine-3-carboxylic Acid Hydrochloride (CAS: 1955524-12-5) Molecular Formula: C₉H₁₃ClN₄O₂ Molecular Weight: 244.68 g/mol Key Difference: Replaces pyrrolidine (5-membered ring, one N) with piperazine (6-membered ring, two N atoms).

Pyrrolidine vs. Dimethylamino Substituents

- 6-(Dimethylamino)pyridazine-3-carboxylic Acid Hydrochloride (CAS: 1820704-18-4) Molecular Formula: C₇H₁₀ClN₃O₂ Molecular Weight: 215.63 g/mol Key Difference: Dimethylamino group (–N(CH₃)₂) instead of pyrrolidine. Significance: The smaller, more flexible dimethylamino group may reduce steric hindrance but decrease lipophilicity compared to pyrrolidine .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Methyl 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylate

Ethoxy-Linked Pyrrolidine Derivatives

- 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridine-3-carboxylic Acid Hydrochloride (CAS: 2665663-22-7) Molecular Formula: C₁₃H₁₈ClN₂O₃ Molecular Weight: 299.75 g/mol Key Difference: Ethoxy linker between pyrrolidine and pyridine core.

Data Table: Key Comparative Properties

准备方法

Formation of Pyridazine Core and Carboxylic Acid

A patented process for related pyridazine carboxylic acids (e.g., 6-oxo-1H-pyridazine-4-carboxylic acid) involves:

- Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate intermediate.

- Oxidation of this intermediate using bromine in acetic acid or a mixture of hydrogen peroxide and hydrobromic acid at controlled temperatures (0-50°C) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.

- Hydrolysis of the methyl ester under aqueous alkali (e.g., sodium hydroxide) at room temperature to afford the free acid.

This method is advantageous due to mild conditions, use of inexpensive reagents, and scalability with high yield and purity.

Conversion to Hydrochloride Salt

- The free base form of the pyrrolidinyl-substituted pyridazine carboxylic acid is treated with hydrochloric acid in ether or other suitable solvents to form the hydrochloride salt.

- This salt formation improves the compound's stability, solubility, and handling properties.

- For example, treatment of the piperidine free base with HCl to obtain the hydrochloride salt is a standard step in related synthetic sequences.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of methyl 6-oxohexahydropyridazine-4-carboxylate | Dimethyl 2-methylenebutanedioate + hydrazine hydrate | 0-60°C (preferably 0-10°C) | Variable | High | Molar equivalents of hydrazine: 0.9-1.5 |

| 2 | Oxidation to methyl 6-oxo-1H-pyridazine-4-carboxylate | Bromine in acetic acid or H2O2 + HBr | ≤50°C (preferably ≤25°C) | Few hours | High | 2-4 eq. oxidant used |

| 3 | Hydrolysis of methyl ester to free acid | Aqueous NaOH (1-10 eq.) | 20°C | 2 hours | High | Followed by acidification with HCl |

| 4 | Introduction of pyrrolidin-1-yl substituent via cross-coupling | Pd(OAc)2, CuCl, DPPF, Cs2CO3 in DMF | 100°C | 0.5 hours | ~55% | Inert atmosphere, purification by silica gel chromatography |

| 5 | Formation of hydrochloride salt | Treatment with HCl in Et2O or similar | Ambient | Short | Quantitative | Improves stability and isolation |

Research Findings and Optimization Notes

- The oxidation step using bromine or hydrogen peroxide/hydrobromic acid mixtures is critical and must be controlled to avoid over-oxidation or decomposition.

- Hydrolysis of the methyl ester under mild aqueous base conditions avoids harsh acidic conditions that could degrade sensitive functional groups.

- The palladium-catalyzed cross-coupling for pyrrolidinyl substitution is efficient, but ligand choice and reaction atmosphere (nitrogen or argon) are important for yield optimization.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

- The entire synthetic route is amenable to scale-up due to the use of commercially available reagents and relatively mild reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Pyridazine ring formation | Hydrazine reaction with dimethyl 2-methylenebutanedioate | Hydrazine hydrate | 0-60°C | Methyl 6-oxohexahydropyridazine-4-carboxylate |

| Oxidation | Bromine in acetic acid or H2O2/HBr | Bromine or H2O2/HBr | ≤50°C | Methyl 6-oxo-1H-pyridazine-4-carboxylate |

| Hydrolysis | Aqueous NaOH | NaOH (1-10 eq.) | 20°C, 2 h | 6-oxo-1H-pyridazine-4-carboxylic acid |

| Pyrrolidinyl substitution | Pd-catalyzed Suzuki coupling | Pd(OAc)2, CuCl, DPPF, Cs2CO3 | 100°C, 0.5 h | 6-(Pyrrolidin-1-yl)pyridazine derivative |

| Salt formation | Acid treatment | HCl in Et2O | Ambient | Hydrochloride salt |

常见问题

Q. How does the compound behave under accelerated stability testing (ICH guidelines)?

- Methodological Answer : Conduct stress testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC for:

- Hydrolysis : Check for free carboxylic acid formation.

- Oxidation : Use radical scavengers (e.g., BHT) to assess susceptibility.

- Photolysis : Expose to UV light (ICH Q1B) to evaluate photostability .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous buffers: How to reconcile?

- Analysis : Discrepancies may arise from:

- Ionization state : The compound’s solubility is pH-dependent (pKa ~3.5 for carboxylic acid). Use potentiometric titration (e.g., Sirius T3) to measure pH-solubility profiles.

- Polymorphism : Characterize batches via XRPD to rule out crystalline vs. amorphous forms .

Q. Divergent bioactivity results in kinase assays: Methodological or structural factors?

- Analysis : Cross-validate using:

- Standardized protocols : Ensure consistent ATP concentrations (1–10 µM) and incubation times.

- Orthogonal assays : Compare radiometric vs. fluorescence-based readouts.

- Structural analogs : Test 6-(piperidin-1-yl) derivatives to isolate pyrrolidine-specific effects .

Advanced Methodological Notes

- Synthetic Challenges : The pyrrolidine ring’s stereoelectronic effects influence coupling efficiency. Use DFT calculations (Gaussian 16) to model transition states and optimize regioselectivity .

- Toxicity Screening : Prioritize Ames test (bacterial reverse mutation) and hepatocyte viability assays (e.g., HepG2 cells) due to limited ecotoxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。